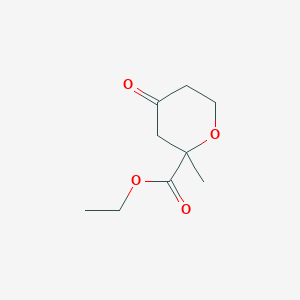![molecular formula C19H20N2O4S B2943259 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester CAS No. 105895-93-0](/img/structure/B2943259.png)
2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester is an organic compound with significant applications in various fields including chemistry, biology, and medicine. This compound, owing to its unique molecular structure, exhibits interesting chemical properties and reactivity, making it a subject of study in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester typically involves multi-step organic reactions. The process often starts with the formation of the toluene-4-sulfonyl amino group, followed by the introduction of the 3-cyano-propyl group. The final step involves esterification to form the benzoic acid methyl ester. Reaction conditions such as temperature, pH, and the use of catalysts are crucial in optimizing the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production methods are scaled up with a focus on cost-efficiency and sustainability. This might involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester undergoes a variety of chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of different products.
Reduction: Under reducing conditions, specific bonds within the compound can be selectively reduced.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and time are critical for achieving desired products.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can generate a wide array of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester finds applications across several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Utilized in the manufacture of specialty chemicals and materials, such as dyes and coatings.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. These interactions can trigger pathways that influence various biochemical processes. For example, binding to enzymes or receptors can modulate their activity, leading to changes in cellular functions. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
When compared to other compounds with similar structures, 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester stands out due to its unique reactivity and applications. Similar compounds include:
4-Amino-2-[3-(2-chloroethyl)ureido]benzoic acid methyl ester
2-(2,4-Dinitrophenylamino)benzoic acid methyl ester: These compounds share structural similarities but differ in their chemical properties and specific uses, highlighting the uniqueness of this compound.
This detailed examination of this compound sheds light on its synthesis, reactivity, applications, and distinguishing features in comparison to similar compounds. A fascinating compound that continues to intrigue researchers and industry professionals alike.
Propiedades
IUPAC Name |
methyl 2-[3-cyanopropyl-(4-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-15-9-11-16(12-10-15)26(23,24)21(14-6-5-13-20)18-8-4-3-7-17(18)19(22)25-2/h3-4,7-12H,5-6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWABXVTNCTBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC#N)C2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)




![N-(3-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2943190.png)
![8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943191.png)
![[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine](/img/structure/B2943192.png)



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2943199.png)
